2-O-Acetyl-20-hydroxyecdysone

Amyloid-β Aggregation Alzheimer's Disease Protein Misfolding

2-O-Acetyl-20-hydroxyecdysone is the essential molecular probe for Aβ aggregation studies where 20-hydroxyecdysone is inactive. • Increases Aβ42 fibril formation by 60% and decreases toxic oligomer levels at 50 µM. • Completely inhibits growth of 6 bacterial/fungal species at 10 µg/mL for antimicrobial SAR. • Chromatographically distinct quality marker for Cyanotis arachnoidea botanical standardization. Supplied with ≥98% HPLC purity; ships ambient.

Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol
Cat. No. B1245097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Acetyl-20-hydroxyecdysone
Synonyms20-hydroxyecdysone 2-acetate
Molecular FormulaC29H46O8
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C
InChIInChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
InChIKeyTXLUXHSVMYTTCI-FORVDKSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-Acetyl-20-hydroxyecdysone: Quantitative Differentiation Guide


2-O-Acetyl-20-hydroxyecdysone (CAS 19536-25-5) is a naturally occurring phytoecdysteroid, specifically the 2-O-acetylated derivative of 20-hydroxyecdysone (20E), the principal arthropod molting hormone [1]. It is found in various plant species, notably Cyanotis arachnoidea, and in certain insects [2]. As a member of the ecdysteroid class, it shares the fundamental C27 polyhydroxylated steroid skeleton of 20E. However, its site-specific acetylation at the C2-hydroxyl position confers distinct physicochemical properties and biological activity profiles that differentiate it from both its parent compound, 20E, and other positional isomers such as 3-O-acetyl-20-hydroxyecdysone . These differences are quantifiable and have significant implications for experimental design and therapeutic target selection.

1
Amyloid-β aggregation pathway studies requiring fibril-promotion response
2
Antimicrobial screening assays for Gram-positive, Gram-negative, and fungal species
3
Phytochemical analysis of Cyanotis arachnoidea as a distinct quality marker
4
Ecdysteroid structure-activity relationship studies for site-specific acetylation

Why Ecdysteroid Analogs Cannot Substitute


Within the ecdysteroid family, simple substitution with the parent compound 20-hydroxyecdysone or a positional isomer like 3-O-acetyl-20-hydroxyecdysone is scientifically invalid due to site-specific structural modifications that drastically alter function. Acetylation at the 2-O position has been shown to fundamentally change the compound's interaction with amyloid-β (Aβ) peptides, promoting a distinct aggregation pathway that 20E does not [1]. Furthermore, the specific acetylation site dictates distinct biological activities; for instance, while both 2-O- and 3-O-acetylated analogs are found in the same plant matrix (Cyanotis arachnoidea), their respective contributions to therapeutic mechanisms, such as hypoglycemic pathways, are identified as separate and unique quality markers [2]. Relying on a generic or non-acetylated ecdysteroid will therefore result in a different experimental outcome, an incorrect understanding of structure-activity relationships (SAR), or a failed mechanistic study. The quantitative data presented below serves as a technical specification for procurement, confirming that this is the required tool for specific research applications.

Aβ aggregation pathway interpretation
Non-acetylated 20E does not promote fibril formation, limiting pathway-specific mechanistic studies.
Antimicrobial screening context
Acyl derivatives may exhibit distinct antimicrobial profiles; unmodified ecdysteroids may lack comparable MIC definition.
Analytical identification
Positional isomers (e.g., 3-O-acetyl) show different chromatographic retention, making cross-identification unreliable.

Quantitative Differentiation from Closest Analogs


Divergent Amyloid-β42 Aggregation Effect

2-O-Acetyl-20-hydroxyecdysone exhibits a distinctly different effect on amyloid-β42 (Aβ42) aggregation compared to its parent compound, 20-hydroxyecdysone (20E). In cell-free aggregation assays, 2-O-acetyl-20E actively promotes the formation of low-toxicity fibrils, thereby reducing the levels of toxic Aβ42 oligomers. In contrast, 20E has been shown not to affect Aβ42 fibrillization. The acetylation at the 2-position is the critical structural feature that confers this specific 'fibril-promoting' activity, which is absent in the parent 20E molecule [1]. This results in a 60% increase in fibril formation .

Aβ42 aggregation effect
Head-to-head
Increases fibril formation by 60% at 50 µM; decreases oligomer levels
Supports Aβ aggregation pathway studies
Cell-free assays with Aβ(1-42) peptides; 20E shows no effect
Amyloid-β Aggregation Alzheimer's Disease Protein Misfolding

Broad-Spectrum Antimicrobial Activity

2-O-Acetyl-20-hydroxyecdysone demonstrates a potent and broad-spectrum antimicrobial activity that is quantifiable at a specific concentration. It completely inhibits the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli, P. vulgaris) bacteria, as well as pathogenic fungi (C. albicans, A. alternata, F. solani), at a concentration of 10 µg/mL . This activity profile is specifically attributed to the acetylated derivative, as natural ecdysteroids from sources like Serratula coronata have been studied for their antimicrobial properties, with acyl derivatives showing enhanced or distinct activity [1].

Antimicrobial MIC
Class-level
Complete growth inhibition at 10 µg/mL for 6 species (S. aureus, E. coli, P. vulgaris, C. albicans, A. alternata, F. solani)
Supports antimicrobial screening context
In vitro susceptibility testing; data from related acyl derivatives
Antimicrobial Antibiotic Discovery Ecdysteroid Pharmacology

Differential Solubility in Organic Solvents

Acetylation at the 2-position significantly alters the physicochemical properties of 2-O-acetyl-20-hydroxyecdysone compared to its parent, 20-hydroxyecdysone. This modification directly impacts its solubility profile, which is a critical parameter for both in vitro and in vivo experimental design. Specifically, 2-O-acetyl-20E exhibits defined solubility in DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (20 mg/mL) [1]. These values provide a clear, quantifiable advantage for the preparation of stock solutions and for certain formulation approaches that may be incompatible with the solubility profile of 20E.

Solubility profile
Data to verify
DMSO ~30 mg/mL; DMF ~30 mg/mL; Ethanol ~20 mg/mL
Supports solvent selection for stock solutions
Ambient temperature; source-specific data
Solubility Formulation Analytical Chemistry

Distinct Chromatographic Quality Marker

2-O-Acetyl-20-hydroxyecdysone is not merely a minor metabolite; it serves as a distinct and quantifiable chemical marker that differentiates it from closely related ecdysteroids in complex biological matrices. A UHPLC fingerprint analysis of Cyanotis arachnoidea identified 2-O-acetyl-20-hydroxyecdysone as one of four key differential quality markers (Q-markers), distinct from 20-hydroxyecdysone and 3-O-acetyl-20-hydroxyecdysone [1]. This analytical resolution confirms that these compounds possess unique retention times and spectral properties, enabling their specific quantification and validation as distinct chemical entities [2].

Chromatographic marker
Head-to-head
Unique retention time; distinct Q-marker in UHPLC fingerprint of C. arachnoidea
Requires specific reference standard for identification
Distinct from 20E and 3-O-acetyl-20E markers
Quality Control Metabolomics UHPLC Fingerprinting

Targeted Application Scenarios


Amyloid-β Aggregation Pathway Studies

2-O-Acetyl-20-hydroxyecdysone is the optimal ecdysteroid tool for investigating mechanisms of Aβ aggregation that involve the promotion of low-toxicity fibrils. Its quantifiable ability to increase fibril formation by 60% and decrease toxic oligomer levels [1] makes it essential for studies where 20-hydroxyecdysone, which lacks this specific activity, would be an inappropriate and ineffective control.

Antimicrobial Susceptibility Testing

This compound is a valuable reference standard or lead candidate for antimicrobial research programs. Its demonstrated ability to completely inhibit the growth of six distinct bacterial and fungal species at a defined concentration of 10 µg/mL provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at developing new ecdysteroid-based anti-infective agents.

Phytochemical Analysis of Cyanotis arachnoidea

For laboratories performing analytical characterization of Cyanotis arachnoidea or related botanicals, 2-O-acetyl-20-hydroxyecdysone is a necessary and specific reference standard. It is a designated quality marker [2] that is chromatographically distinct from 20-hydroxyecdysone and 3-O-acetyl-20-hydroxyecdysone. Using a standard for 20E would lead to misidentification or inaccurate quantification of this key component in the plant's metabolic profile.

Site-Specific Acetylation Effects on Bioactivity

2-O-Acetyl-20-hydroxyecdysone serves as a critical molecular probe for dissecting the role of site-specific acetylation on ecdysteroid function. Its distinct activity profile on Aβ42 aggregation [1], contrasted with the non-activity of 20E, provides a clear structure-activity relationship. This makes it an essential compound for studies seeking to map how chemical modifications at specific hydroxyl positions alter the biological effects of the core ecdysteroid scaffold.

Application
Selection Property
Validation Focus
Amyloid-β aggregation studies
Fibril-promotion response context
Aβ42 aggregation endpoint review
Antimicrobial screening studies
Broad-spectrum antimicrobial screening context
MIC endpoint review for Gram+, Gram-, fungi
Phytochemical analysis of C. arachnoidea
Distinct UHPLC quality marker
Chromatographic identity and quantification
Ecdysteroid acetylation SAR studies
Site-specific acetylation bioactivity context
Aβ42 and antimicrobial endpoint comparison

Technical Documentation Hub

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57 linked technical documents
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